molecular formula C26H26BrClN2O4S B2930796 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 325977-60-4

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No. B2930796
CAS RN: 325977-60-4
M. Wt: 577.92
InChI Key: CHHNCKLLRZKBPF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research. This compound has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

  • Research Context : Certain derivatives of the compound have been examined for their inhibitory effect on carbonic anhydrase isoenzymes, such as hCA I, II, IV, and XII. This research is significant in understanding the compound's potential applications in medical and biochemical contexts.
  • Key Findings : These derivatives exhibited nanomolar half maximal inhibitory concentration (IC50) values ranging from 58 to 740 nmol/L, indicating a strong inhibitory potential against these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Photostimulation in Organic Reactions

  • Research Context : Studies have investigated the role of bromo and chloro benzophenone derivatives (related to the compound ) in organic reactions under photostimulation.
  • Key Findings : These derivatives are involved in substitution reactions and exhibit distinct behaviors when exposed to light, contributing to a better understanding of photochemical processes in organic chemistry (Julliard & Chanon, 1986).

Catalyst in Organic Synthesis

  • Research Context : Research has been conducted on N-bromo sulfonamide reagents, related to the compound, as catalysts in organic synthesis processes.
  • Key Findings : These catalysts facilitate reactions like the cyclocondensation-Knoevenagel–Michael reaction, offering advantages such as non-toxicity, high yields, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Structural Analysis in Chemistry

  • Research Context : The compound and its derivatives have been the subject of studies focusing on X-ray structure characterization and Hirshfeld surface analysis.
  • Key Findings : These analyses provide insights into the molecular structure and intermolecular interactions of such compounds, which is crucial for the development of new materials and drugs (Saeed et al., 2020).

Synthesis and Antipathogenic Activity

  • Research Context : Research has also been conducted on the synthesis of acylthioureas and benzamides derivatives, related to the compound, for their potential antipathogenic activities.
  • Key Findings : These derivatives show significant interaction with bacterial cells, indicating potential for the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrClN2O4S/c1-3-15-30(16-4-2)35(33,34)20-12-9-18(10-13-20)26(32)29-24-14-11-19(27)17-22(24)25(31)21-7-5-6-8-23(21)28/h5-14,17H,3-4,15-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHNCKLLRZKBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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